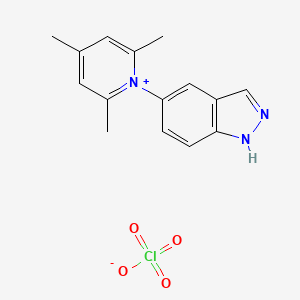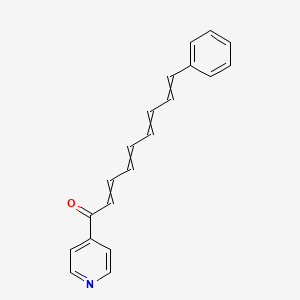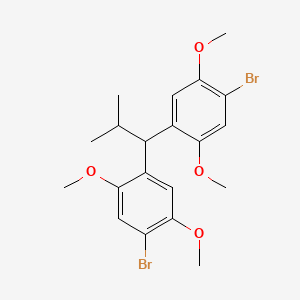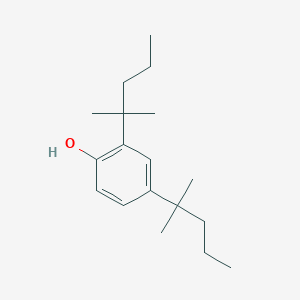![molecular formula C11H19NO6 B14376782 Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate CAS No. 88226-61-3](/img/structure/B14376782.png)
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetyloxy group, and a nitro group attached to a hexanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate typically involves the esterification of 2-nitrohexanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrohexanoic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 2-nitrohexanoic acid and ethanol.
Reduction: Ethyl 2-[(amino)methyl]-2-nitrohexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and nitro group reduction.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate involves its chemical reactivity, particularly the hydrolysis of the ester bond and the reduction of the nitro group. These reactions can lead to the formation of active intermediates that interact with biological targets or participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(acetyloxy)methyl]-2-nitrobutanoate
- Ethyl 2-[(acetyloxy)methyl]-2-nitropentanoate
- Ethyl 2-[(acetyloxy)methyl]-2-nitroheptanoate
Uniqueness
Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate is unique due to its specific hexanoate backbone, which imparts distinct chemical properties compared to its analogs with shorter or longer carbon chains
Eigenschaften
CAS-Nummer |
88226-61-3 |
|---|---|
Molekularformel |
C11H19NO6 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
ethyl 2-(acetyloxymethyl)-2-nitrohexanoate |
InChI |
InChI=1S/C11H19NO6/c1-4-6-7-11(12(15)16,8-18-9(3)13)10(14)17-5-2/h4-8H2,1-3H3 |
InChI-Schlüssel |
YUENQXZRSBCBRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(COC(=O)C)(C(=O)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


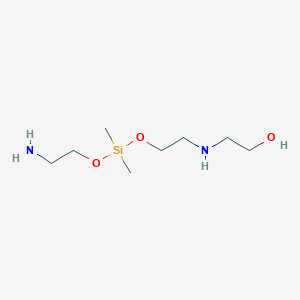
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
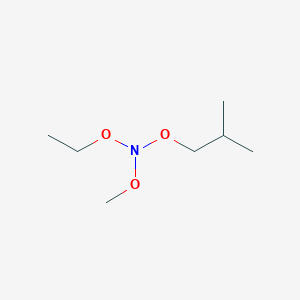
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)

![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
